N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide
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Overview
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the tert-butyl and benzamide groups.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. there is a growing interest in developing metal-free synthetic routes due to the high costs, toxicity, and environmental impact associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the benzamide moiety.
Substitution: Various substituents can be introduced to the isoxazole ring or the benzamide group through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: These compounds have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt key biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-Nʹ-phenylurea: Another isoxazole derivative with potential as an FLT3 inhibitor.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: A compound studied for its BRD4 inhibitory activity against acute myeloid leukemia.
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tert-butyl group provides steric hindrance, affecting its binding affinity and selectivity for molecular targets .
Biological Activity
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzamide moiety substituted with a tert-butyl group and an oxazole ring, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer progression. For example, derivatives of benzamides have been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation in cancer cells resistant to traditional therapies like methotrexate .
- Antitumor Activity : Benzamide derivatives have demonstrated significant antitumor effects in various cancer models. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways .
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of DHFR | |
Cell Proliferation | Induction of apoptosis | |
Enzyme Inhibition | Targeting IMPDH and NADK |
Case Studies
Several studies have investigated the biological effects of compounds similar to this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of benzamide derivatives on human T-cell lymphoblastic leukemia cells. The results indicated that these compounds could effectively reduce cell viability by downregulating DHFR protein levels, showcasing their potential as therapeutic agents against resistant cancer types .
- Mechanistic Insights : Research involving the metabolism of benzamide riboside (a related compound) highlighted its role in inhibiting NADK, leading to decreased levels of NADPH and destabilization of DHFR, which is crucial for cancer cell survival .
Properties
CAS No. |
82559-01-1 |
---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-dimethylbenzamide |
InChI |
InChI=1S/C16H20N2O2/c1-10-7-6-8-11(2)14(10)15(19)17-13-9-12(18-20-13)16(3,4)5/h6-9H,1-5H3,(H,17,19) |
InChI Key |
PLNICJYZSCZHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C |
Origin of Product |
United States |
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